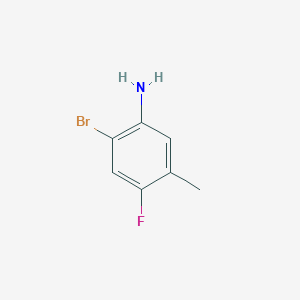

2-Bromo-4-fluoro-5-methylaniline

Übersicht

Beschreibung

2-Bromo-4-fluoro-5-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and methyl groups at the 2, 4, and 5 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methylaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

Nitration: Aniline is first nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine.

Halogenation: Bromination and fluorination are carried out to introduce the bromine and fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using efficient catalysts and reaction conditions to maximize yield and purity.

Types of Reactions:

Substitution Reactions: The compound undergoes nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like bromine and fluorine.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various organic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

Coupling Products: Biaryl compounds are typically formed in cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

2-Bromo-4-fluoro-5-methylaniline serves as a crucial building block in the synthesis of pharmaceutical compounds. It is involved in:

- Drug Development : The compound is explored for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its interactions with biological targets, including enzymes and receptors, suggest applications in pharmacology .

- Enzyme Inhibition : Preliminary studies indicate that this compound can act as an inhibitor for specific enzymes, such as cytochrome P450 enzymes, which are critical in drug metabolism .

2. Material Science

In material science, this compound is utilized in:

- Organic Semiconductors : The compound's unique electronic properties make it suitable for developing organic semiconductors and advanced materials .

- Dyes and Pigments : It is also used in the production of specialty chemicals, including dyes and pigments .

3. Biochemistry

The compound plays a role in biochemical reactions by interacting with various biomolecules. Its applications include:

- Cellular Effects : Research indicates that this compound can influence cellular processes such as gene expression and cell signaling pathways .

- Biologically Active Molecules : It acts as a precursor for synthesizing biologically active molecules, enhancing its utility in biochemistry .

Case Study 1: Anticancer Activity

A study examining similar halogenated compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Although specific data on this compound is limited, trends suggest potential anticancer activity .

Case Study 2: Enzyme Interaction Studies

Research involving related compounds indicated their ability to disrupt critical protein-protein interactions involved in tumor growth. This suggests that this compound could be investigated further for therapeutic development against cancer .

Future Research Directions

Future studies should focus on:

- Pharmacokinetic and Pharmacodynamic Profiling : Understanding how the compound interacts within biological systems.

- Comprehensive Toxicological Assessments : Evaluating safety profiles to determine therapeutic viability.

- In Vivo Studies : Assessing efficacy against specific diseases.

Wirkmechanismus

The compound’s mechanism of action in chemical reactions involves:

Electrophilic Aromatic Substitution: The bromine and fluorine atoms activate the benzene ring towards nucleophilic attack.

Cross-Coupling Reactions: The palladium-catalyzed mechanism involves oxidative addition, transmetalation, and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4-fluoroaniline

- 4-Bromo-2-fluoroaniline

- 2-Bromo-5-fluoroaniline

Uniqueness: 2-Bromo-4-fluoro-5-methylaniline is unique due to the specific positioning of the substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and fluorine atoms along with a methyl group makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

2-Bromo-4-fluoro-5-methylaniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₇H₇BrFN

- Molecular Weight : 204.04 g/mol

- CAS Number : 1065076-39-2

Target Interactions

this compound interacts with various biological targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, allowing it to participate in nucleophilic substitution reactions and other biochemical pathways.

Biochemical Pathways

The compound is known to engage in several biochemical reactions:

- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution, making it a valuable intermediate in organic synthesis.

- Cross-Coupling Reactions : It participates in cross-coupling reactions, which are essential in the formation of complex organic molecules.

- Enzyme Modulation : It has been shown to increase the deacetylase activity of sirtuin 6 (SIRT6), a known tumor suppressor, by binding to an allosteric site.

Cellular Effects

This compound influences various cellular processes:

- Gene Expression : It modulates gene expression through its interactions with transcription factors.

- Cell Signaling : The compound affects signaling pathways, potentially altering metabolic processes within cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its lipophilicity and water solubility significantly impact its bioavailability. These properties are crucial for determining the compound's efficacy in biological systems.

Antimicrobial and Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit broad-spectrum antimicrobial activity. For instance, studies show effective inhibition against various phytopathogens, including:

- Fungal Pathogens : Higher fungicidal activity compared to related compounds like 4-fluorophenol.

| Pathogen | EC50 (mg/L) |

|---|---|

| Gaeumannomyces graminis | 30.35 |

| Alternaria alternata | 20.30 |

| Botrytis cinerea | 11.01 |

| Fusarium oxysporum | 4.76 |

These findings suggest its potential use in agricultural applications as a fungicide .

Antioxidant Activity

Molecular docking studies indicate that this compound may possess antioxidant properties. It has been evaluated for its ability to scavenge free radicals, which could have implications for preventing oxidative stress-related diseases such as cancer and cardiovascular conditions .

Case Studies

- Cancer Cell Line Studies : In vitro studies using human hepatocellular carcinoma cells revealed that treatment with this compound resulted in decreased histone levels due to increased SIRT6 activity, suggesting a potential role in cancer therapy.

- Agricultural Applications : Field trials demonstrated the effectiveness of this compound in controlling plant diseases, outperforming traditional fungicides in several instances .

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGJGCSBDAWDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609593 | |

| Record name | 2-Bromo-4-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065076-39-2 | |

| Record name | 2-Bromo-4-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.